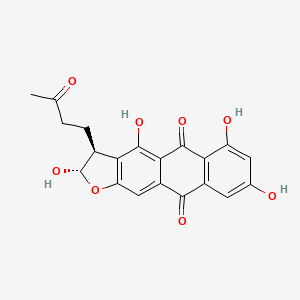

Hydroxyversicolorone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

111975-78-1 |

|---|---|

Fórmula molecular |

C20H16O8 |

Peso molecular |

384.3 g/mol |

Nombre IUPAC |

(2S,3S)-2,4,6,8-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |

InChI |

InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(28-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3/t9-,20-/m0/s1 |

Clave InChI |

JGXCLZAVTLWCBF-LXGOIASLSA-N |

SMILES |

CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

SMILES isomérico |

CC(=O)CC[C@@H]1[C@H](OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

SMILES canónico |

CC(=O)CCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O |

Origen del producto |

United States |

Biosynthesis of Hydroxyversicolorone

Precursor Compounds and Initial Biotransformations

The biosynthesis of hydroxyversicolorone is a critical step that follows the formation of the anthraquinone (B42736) compound, averufin (B1665840). This conversion marks a significant point in the aflatoxin pathway, leading to the eventual formation of the complex furan-containing structures of aflatoxins.

Averufin (AVR) is firmly established as the direct precursor to this compound (HVN) in the aflatoxin biosynthetic pathway. nih.govnih.govnih.govreviberoammicol.com The pathway proceeds from oxoaverantin (OAVN) to averufin, which is then converted into this compound. nih.govresearchgate.net This sequence has been elucidated through studies using cell-free enzyme systems from Aspergillus parasiticus and through genetic studies involving gene disruptions. nih.govnih.govnih.govresearchgate.net In experiments where the cypX gene was deleted from Aspergillus parasiticus, the mutant lost its ability to produce aflatoxins and instead accumulated averufin in its mycelia, demonstrating that averufin is the substrate for the enzyme encoded by cypX which produces this compound. nih.govresearchgate.net

The biotransformation of averufin to this compound is a complex enzymatic process that has been characterized through biochemical and genetic approaches. This conversion is a critical oxidation step in the aflatoxin pathway.

The enzymatic activity responsible for the conversion of averufin to this compound is associated with the microsomal fraction of the fungal cells. nih.govnih.govasm.org When averufin is incubated with the microsome fraction prepared from Aspergillus parasiticus, this compound is formed. nih.govnih.govasm.org This localization to the microsomal membranes is indicative of the involvement of membrane-bound enzymes, such as cytochrome P450 monooxygenases.

The specific enzyme that catalyzes the conversion of averufin to this compound has been identified as a cytochrome P450 monooxygenase. researchgate.net Genetic studies have pinpointed the cypX gene (also known as aflV) as encoding the AVR monooxygenase responsible for this reaction. researchgate.net Disruption of the cypX gene in Aspergillus parasiticus results in the accumulation of averufin and the inability to produce this compound and subsequent aflatoxins. nih.govresearchgate.net This provides conclusive evidence for the function of CypX in this specific biosynthetic step.

The conversion of averufin to this compound by the microsomal enzyme system is dependent on the presence of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). nih.govnih.govasm.org Cell-free experiments have demonstrated that the formation of this compound from averufin occurs when the microsomal fraction is incubated with averufin in the presence of NADPH. nih.govnih.govasm.org This requirement for NADPH is characteristic of monooxygenase reactions catalyzed by cytochrome P450 enzymes. All enzymes in the pathway from averufin to versicolorin (B1264617) B, with the exception of an esterase, require NADPH as a cofactor. asm.org

The enzymatic conversion of averufin to this compound exhibits a high degree of stereospecificity. The microsomal enzyme system specifically utilizes the (1′S,5′S)-AVR stereoisomer as its substrate. nih.govnih.govasm.org The (1′R,5′R)-AVR enantiomer does not serve as a substrate for this reaction. nih.govnih.govasm.org This strict stereospecificity is a common feature of the enzymes involved in the aflatoxin biosynthetic pathway, ensuring the correct configuration of the intermediates leading to the final aflatoxin products. researchgate.netbohrium.com

Enzymatic Conversion of Averufin to this compound

Genetic Determinants of this compound Formation

The synthesis of this compound is a genetically controlled process, governed by a specific cluster of genes within the fungal genome. These genes encode the enzymes responsible for the sequential conversion of precursors into this complex anthraquinone.

Identification of Gene Clusters in Aspergillus Species

This compound is an intermediate in the biosynthetic pathway of aflatoxins and the related mycotoxin, sterigmatocystin (B1681140) (ST). nih.gov The genes encoding the enzymes for this pathway are not randomly distributed throughout the fungal chromosome but are organized into a contiguous block known as a biosynthetic gene cluster (BGC). mdpi.com In aflatoxin-producing species like Aspergillus parasiticus and Aspergillus flavus, as well as the ST-producing Aspergillus nidulans, these genes are located within a well-characterized 70-kb DNA region. nih.govreviberoammicol.com

The clustering of these genes facilitates their co-regulation, ensuring that the necessary enzymes are synthesized in a coordinated manner. mdpi.com This arrangement allows for the efficient production of the final mycotoxin products. The discovery and analysis of this gene cluster have been fundamental to understanding the molecular basis of aflatoxin and ST synthesis. reviberoammicol.com

Table 1: Key Features of the Aflatoxin Biosynthetic Gene Cluster

| Feature | Description | Source |

|---|---|---|

| Size | Approximately 70-kb region of chromosomal DNA. | nih.govreviberoammicol.com |

| Number of Genes | Contains approximately 25 identified genes involved in the pathway. | nih.gov |

| Host Organisms | Found in species such as Aspergillus parasiticus, Aspergillus flavus, and Aspergillus nidulans (for the homologous ST cluster). | nih.gov |

| Function | Encodes structural enzymes, regulatory proteins, and other factors required for the biosynthesis of aflatoxins and their precursors. | nih.govreviberoammicol.com |

Specific Genes Encoding Enzymes for this compound Synthesis (e.g., cypX/ aflV, avfA/ aflI)

Within the aflatoxin BGC, specific genes are responsible for the enzymatic steps leading to this compound. The formation of this compound involves the conversion of the precursor averufin. The gene stcW in the sterigmatocystin cluster has been identified as participating in the conversion of averufin to this compound. nih.gov Another crucial gene in this part of the pathway is avfA (also known as aflI), which encodes an enzyme involved in the conversion of averantin to averufin. nih.govreviberoammicol.com

The gene aflV (previously cypX) encodes a cytochrome P450 monooxygenase. nih.gov While its precise function has been the subject of extensive study, its role in the pathway is complex, and gene knockout experiments have not yielded conclusive results regarding a specific, singular function. nih.gov Oxidation of averufin at a specific carbon induces a rearrangement of the anthraquinone nucleus to form the furan ring characteristic of this compound. researchgate.net

Table 2: Genes Implicated in this compound Formation

| Gene Name(s) | Homolog in A. nidulans | Encoded Enzyme/Protein | Proposed Function | Source |

|---|---|---|---|---|

| avfA / aflI | - | Cytochrome P450 monooxygenase | Involved in the conversion of averantin to averufin, the direct precursor of this compound. | nih.govreviberoammicol.com |

| aflV / cypX | stcB | Cytochrome P450 monooxygenase | Homologous to stcB; its precise role in the pathway remains under investigation, but it is located within the cluster. | nih.gov |

| - | stcW | - | Participates in the conversion of averufin to this compound in the ST pathway. | nih.gov |

Transcriptional Regulation of this compound Biosynthetic Genes (e.g., aflR)

The expression of the structural genes within the aflatoxin BGC, including those required for this compound synthesis, is controlled by a pathway-specific regulatory gene named aflR. reviberoammicol.comnih.gov The AflR protein is a zinc cluster transcription factor that binds to specific palindromic sequences (5′-TCG(N5)CGA-3′) in the promoter regions of most of the structural genes in the cluster. nih.gov This binding activates the transcription of these genes, initiating the enzymatic cascade. nih.gov

The disruption or deletion of aflR completely abolishes the synthesis of aflatoxin and its intermediates. reviberoammicol.commdpi.com Conversely, the overexpression of aflR can lead to a significant increase in the production of aflatoxin. nih.gov The expression of aflR itself is influenced by various environmental and nutritional signals, making it a central control point for the entire biosynthetic pathway. researchgate.net Adjacent to aflR is another gene, aflS (formerly aflJ), which encodes a protein that interacts with AflR and acts as a transcriptional enhancer. reviberoammicol.comnih.gov

Metabolic Grid Involving this compound

This compound is not merely a linear step in the pathway but a component of a complex metabolic grid. This network involves several related anthraquinone intermediates that can be interconverted through various enzymatic reactions, sometimes leading to shunt pathways off the main biosynthetic route to aflatoxin.

Interconversion Pathways with Related Intermediates (e.g., Versiconal (B1263273) Hemiacetal Acetate (B1210297) (VHA), Versiconal (VHOH), Versicolorone (B1219424) (VONE), Versiconol (B1264608) Acetate (VOAc), Versicolorol (VOROL))

This compound is a potential intermediate that can be channeled into different but related chemical forms. nih.gov Research has identified several transiently accumulating metabolites that are structurally related to this compound, suggesting a series of interconnected pathways. nih.gov The main pathway involves the conversion of this compound to versiconal hemiacetal acetate (VHA). nih.govreviberoammicol.com

However, a "metabolic grid" exists where this compound can be shunted to other compounds, including:

Versicolorone (VONE)

Versiconol Acetate (VOAc)

Versiconol (VOH or VOROL)

Versiconal (VHOH)

These compounds can be interconverted, creating a dynamic pool of intermediates. nih.gov For instance, the conversion of this compound to versiconal acetate is a key step that prepares the molecule for the formation of the second furan ring in the subsequent intermediate, versicolorin B. researchgate.net

Enzymatic Activities in the Metabolic Grid (e.g., Esterases, Reductases, Monooxygenases)

The interconversions within this metabolic grid are catalyzed by a variety of enzymes encoded within the aflatoxin BGC. The specific types of reactions point to the classes of enzymes involved:

Monooxygenases : The conversion of this compound to its subsequent intermediate, versiconal acetate, is proposed to occur via a Baeyer-Villiger-like oxidation reaction. researchgate.net This type of reaction, which inserts an oxygen atom into the carbon chain, is characteristic of monooxygenase enzymes, such as the cytochrome P450s found in the cluster.

Esterases : The presence of acetylated compounds like Versiconal Hemiacetal Acetate (VHA) and Versiconol Acetate (VOAc) and their non-acetylated counterparts (Versiconal and Versiconol) strongly implies the activity of esterases. These enzymes would catalyze the removal (hydrolysis) or addition of acetate groups.

Reductases : The interconversion between ketone-containing compounds like Versicolorone (VONE) and their corresponding alcohol forms like Versicolorol (VOROL) involves reduction reactions. These steps are catalyzed by reductase enzymes.

The interplay of these enzymatic activities allows the fungus to modulate the flow of intermediates through the aflatoxin pathway.

Table of Mentioned Compounds

Uncharacterized Enzymes and Genes in the Metabolic Grid

The biosynthesis of this compound is an integral part of the complex aflatoxin metabolic grid, which involves numerous enzymatic steps. While many enzymes in this pathway have been characterized, several genes and the enzymes they encode remain uncharacterized or have only recently had their functions proposed. These components are crucial for a complete understanding of the metabolic network that leads to the formation of various mycotoxins. The aflatoxin biosynthesis pathway involves at least 23 enzymatic reactions and more than 27 enzymes. nih.govnih.gov The genes encoding these enzymes are located in a 75 kDa subtelomeric gene cluster. nih.gov

Research into the aflatoxin biosynthetic cluster has revealed several genes whose functions were not initially understood. These uncharacterized genes are often situated alongside well-known genes, suggesting their involvement in the pathway. The study of these genes is critical for elucidating the complete metabolic grid and understanding the regulatory and catalytic intricacies of aflatoxin biosynthesis.

One of the key steps in the formation of this compound is the conversion of averufin (AVF). An enzyme encoded by the gene avfA (later renamed aflI) has been identified as an oxidase necessary for the conversion of averufin to versiconal hemiacetal acetate (VHA). nih.gov Within this conversion, this compound has been identified as a stable intermediate. nih.gov The AvfA enzyme is suggested to catalyze the ring-closure step in the formation of this compound. nih.gov

| Gene Name(s) | Proposed Enzyme/Protein Function | Putative Role in the Metabolic Grid |

| avfA (aflI) | Oxidase | Necessary for the conversion of averufin (AVF) to versiconal hemiacetal acetate (VHA), with this compound as an intermediate. nih.gov It is suggested to catalyze the ring-closure step in the formation of this compound. nih.gov |

| HypC | Oxidative enzyme | Suggested to catalyze the oxidation of norsolorinic acid anthrone. nih.gov |

| HypB | Oxidative enzyme (HypC homolog) | Proposed to be involved in the second oxidation step in the conversion of O-methylsterigmatocystin to aflatoxin. nih.gov |

| HypD | Integral membrane protein | Affects fungal development and appears to lower aflatoxin production. nih.gov |

| AflJ (AflS) | Transcriptional co-activator | Contains a partial methyltransferase domain and is thought to be important in forming the transcription complex with AflR. nih.gov |

The functions of these genes have been proposed based on bioinformatics analyses and gene disruption experiments. For instance, the adhA gene deletion mutant in Aspergillus flavus was found to be "leaky," suggesting that other uncharacterized enzymes might be involved in the conversion of O-methylsterigmatocystin to averufin. nih.gov This highlights the complexity of the metabolic grid and the potential for multiple enzymes to catalyze similar reactions. The continued investigation into these uncharacterized genes is essential for a comprehensive understanding of the biosynthesis of this compound and other related mycotoxins.

Role of Hydroxyversicolorone in Downstream Biosynthetic Pathways

Integration into Aflatoxin Biosynthesis

Hydroxyversicolorone (HVN) plays a pivotal role in the middle stages of aflatoxin biosynthesis, serving as a key metabolite that bridges earlier polyketide intermediates with the later, more complex furanocoumarin structures ebi.ac.ukreviberoammicol.comallenpress.com. The generally accepted pathway places HVN after averufin (B1665840) (AVF) and before versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) ebi.ac.ukreviberoammicol.comallenpress.com.

The conversion of this compound (HVN) to versiconal hemiacetal acetate (VHA) is a critical step in aflatoxin biosynthesis ebi.ac.ukfrontiersin.orgnih.gov. This reaction involves an oxidative transformation, leading to the formation of the acetate group on the side chain of the anthraquinone (B42736) structure nih.govrsc.org.

The enzyme responsible for catalyzing the conversion of this compound (HVN) to versiconal hemiacetal acetate (VHA) is a monooxygenase encoded by the moxY gene, also referred to as aflW ebi.ac.ukfrontiersin.orgnih.govresearchgate.netplantsciencejournal.comnih.govresearchgate.netmdpi.comuniprot.orgmdpi.com. MoxY is classified as a type I Baeyer-Villiger monooxygenase (BVMO) nih.govresearchgate.netnih.gov. This enzyme requires NADPH as a cofactor for its activity frontiersin.orgnih.govresearchgate.net. Disruption of the moxY gene leads to the accumulation of HVN, confirming its essential role in this specific conversion and the subsequent loss of aflatoxin productivity ebi.ac.ukfrontiersin.orgnih.govresearchgate.net. Studies have also identified alternative splicing of the moxY gene, leading to different isoforms of the MoxY protein, with MoxYAltN being the likely dominant isoform nih.govresearchgate.netnih.gov.

The conversion of this compound to versiconal hemiacetal acetate catalyzed by MoxY/AflW monooxygenase proceeds via a Baeyer-Villiger rearrangement nih.govnih.govnih.govresearchgate.netresearchgate.net. This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group plantsciencejournal.com. In the context of HVN, this rearrangement leads to the esterification of the terminal acetate in the side chain, forming VHA nih.govrsc.org. This oxidative rearrangement is a key step in shaping the polyketide backbone towards the bisfuran ring structure characteristic of aflatoxins rsc.org.

Following the formation of versiconal hemiacetal acetate (VHA), the pathway continues through a series of enzymatic reactions to produce advanced aflatoxin precursors ebi.ac.ukreviberoammicol.comallenpress.comebi.ac.uk. VHA is subsequently converted to versiconal (VAL or VHOH) by an esterase, with the estA gene encoding this enzyme in Aspergillus parasiticus ebi.ac.uknih.govebi.ac.ukrhea-db.orgusda.gov.

Versiconal is then transformed into versicolorin (B1264617) B (VERB) by a cyclase enzyme, which facilitates the closure of the bisfuran ring, a crucial structural feature for the mutagenic activity of aflatoxins uniprot.orguniprot.org. Versicolorin B then undergoes desaturation to form versicolorin A (VERA), a reaction catalyzed by a cytochrome P450 monooxygenase/desaturase encoded by the aflL (or verB) gene plantsciencejournal.comresearchgate.netuniprot.orgscispace.com.

Versicolorin A is a direct precursor to demethylsterigmatocystin (DMST) allenpress.comresearchgate.netnih.govuniprot.org. This transformation involves several enzymes, including oxidoreductases and cytochrome P450 monooxygenases plantsciencejournal.comresearchgate.netnih.gov. Demethylsterigmatocystin is then methylated by O-methyltransferases to yield sterigmatocystin (B1681140) (ST) allenpress.comresearchgate.netruspoj.comlipidmaps.orguni.lunih.goveragene.commdpi.com. Sterigmatocystin itself is a significant mycotoxin and a late intermediate in the biosynthesis of aflatoxin B1 and G1 reviberoammicol.comallenpress.comscispace.comruspoj.com.

The pathway can be summarized as: this compound (HVN) → Versiconal Hemiacetal Acetate (VHA) → Versiconal (VAL) → Versicolorin B (VERB) → Versicolorin A (VERA) → Demethylsterigmatocystin (DMST) → Sterigmatocystin (ST) ebi.ac.ukreviberoammicol.comallenpress.comnih.govplantsciencejournal.comuniprot.orgresearchgate.netebi.ac.ukuniprot.org.

Conversion of this compound to Versiconal Hemiacetal Acetate

Regulation of Pathway Flux through this compound

The regulation of aflatoxin biosynthesis is a complex process involving numerous genes and enzymes, and the steps involving this compound are subject to this control ebi.ac.ukfrontiersin.orgmdpi.com. The conversion of HVN to VHA by MoxY/AflW is a key enzymatic step, and its activity directly influences the flux through the pathway frontiersin.orgnih.govresearchgate.netmdpi.com.

Genetic studies have shown that disruption of the moxY gene leads to the accumulation of HVN and a concomitant loss of aflatoxin production, indicating that this step is essential for the progression of the pathway ebi.ac.ukfrontiersin.orgnih.govresearchgate.net. This suggests that the activity and expression of MoxY/AflW monooxygenase are critical regulatory points.

Enzyme Activities and Their Influence on Aflatoxin Productivitylipidmaps.orgruspoj.comnih.govuni.lu

The formation of this compound (HVN) from averufin (AVR) is catalyzed by a microsomal enzyme system that exhibits strict stereospecificity for (1′S,5′S)-AVR and requires NADPH as a cofactor lipidmaps.orgnih.gov. Specifically, the cytochrome P450 oxidoreductase CypX, also known as AflV, has been unequivocally assigned to this conversion nih.gov. Additionally, the avfA gene (also referred to as aflI) encodes a presumed flavin-dependent oxidoreductase that is involved in the ring-closure step leading to HVN formation nih.govuni.luuni.lu.

Once formed, HVN undergoes further enzymatic transformations within a metabolic grid that is crucial for aflatoxin production. This grid involves HVN, versiconal hemiacetal acetate (VHA), versicolorone (B1219424) (VONE), and versiconol (B1264608) acetate (VOAc) lipidmaps.orguni.lunih.govuni.lunih.govnih.gov. A cytosol monooxygenase, encoded by the moxY gene (also known as aflW), is responsible for catalyzing the conversion of HVN to VHA, a reaction that also requires NADPH uni.luuni.lunih.govuni.luctdbase.org. Furthermore, the same VHA reductase enzyme that facilitates the conversion of VHA to VOAc has also been shown to catalyze the conversion of HVN to VONE lipidmaps.orgnih.govnih.gov.

The intricate network of these enzymatic activities ensures the sequential progression of metabolites towards the final aflatoxin products. The efficiency and specificity of these enzymes directly influence the rate and quantity of aflatoxin produced by the fungus.

Genetic Manipulation Studies and Intermediate Accumulationnih.govlipidmaps.orguni.lunih.govruspoj.comnih.govctdbase.orgmycocentral.eunih.govnih.govnih.govmitoproteome.org

Genetic manipulation studies have been instrumental in dissecting the role of HVN and the enzymes involved in its metabolism within the aflatoxin biosynthetic pathway. These studies typically involve gene deletion or disruption, followed by analysis of accumulated intermediates and changes in aflatoxin productivity.

Impact of Gene Deletion on Intermediate Accumulation and Aflatoxin Production:

| Gene Disrupted | Accumulated Intermediate(s) | Effect on Aflatoxin Productivity | Reference(s) |

| cypX (aflV) | Averufin (AVR) | Loss of aflatoxin production; loss of accumulation of metabolites beyond AVR | nih.govuni.lu |

| avfA (aflI) | Averufin (AVR) | Loss of aflatoxin production | nih.govuni.lu |

| moxY (aflW) | This compound (HVN), Versicolorone (VONE) | Loss of aflatoxin production | uni.luuni.luuni.luctdbase.org |

| estA | Versiconal hemiacetal acetate (VHA), Versicolorin A (VA), some Versiconol acetate (VOAc) | Accumulation of early intermediates | uni.lunih.gov153.126.167 |

| vrdA | None reported directly affecting HVN accumulation | Decreased enzyme activity for HVN to VONE, VHA to VOAc, versiconal to versiconol; no effect on aflatoxin productivity | uni.lunih.gov |

Disruption of the cypX gene or the avfA gene in Aspergillus parasiticus has been shown to result in the accumulation of averufin (AVR) and a complete loss of downstream metabolite accumulation, including HVN, thereby halting aflatoxin biosynthesis nih.govuni.luuni.lu. This confirms their essential roles in the early steps leading to HVN.

Further downstream, the deletion of the moxY gene (also known as aflW) leads to the accumulation of HVN and VONE, indicating that MoxY is critical for the conversion of HVN to VHA and VONE to VOAc uni.luuni.luuni.luctdbase.org. This accumulation of HVN and VONE in the absence of moxY activity is directly correlated with a loss of aflatoxin productivity, highlighting HVN's central position as a precursor that must be correctly processed for the pathway to continue uni.luuni.luuni.luctdbase.org.

Studies involving feeding experiments with A. parasiticus NIAH-26 have demonstrated that HVN, VONE, and versicolorol (VOROL) can all serve as direct precursors for aflatoxin synthesis, further validating their roles as intermediates in the pathway lipidmaps.orgnih.gov.

Chemical Synthesis and Derivatization of Hydroxyversicolorone

Total Synthesis Strategies for Hydroxyversicolorone

The total synthesis of this compound was accomplished to confirm its identity as a newly isolated natural product and to investigate its function as a biosynthetic intermediate. rsc.orgrsc.org This synthetic confirmation was crucial because it occurred concurrently with the compound's isolation from a mutant strain of Aspergillus parasiticus. rsc.org

The total synthesis of racemic this compound was achieved through a multi-step process. rsc.org The synthesis began with an alkene, which underwent oxidative rearrangement to form an aldehyde. rsc.org A key challenge in the synthesis was the selective functionalization of the molecule. An attempted silyl (B83357) enol ether formation led to an unexpected but useful cyclization, yielding a differentially protected dihydrobenzofuran in high yield. rsc.org

Table 1: Key Stages in the Total Synthesis of this compound rsc.org

| Step | Transformation | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Oxidative Rearrangement | Not specified | 75% |

| 2 | Dihydrobenzofuran Formation | Tri-isopropylsilyl triflate (TIPS-Tfl) | 89% |

| 3 | Electrophilic Bromination | Not specified | 52% |

| 4 | Anthraquinone (B42736) Formation | Anion of 5,7-bis(O-methoxymethyl)phthalide, dehydrobromination | 38% |

To firmly establish this compound's position in the aflatoxin B1 biosynthetic pathway, a deuterium-labeled version, [1'-²H]this compound, was synthesized. rsc.org This isotopically labeled compound was essential for metabolic tracer experiments.

The synthesis of the labeled compound followed a similar route to the unlabeled version, with the deuterium (B1214612) label introduced at the C-1' position. rsc.org This labeled this compound was then administered to mycelial suspensions of the wild-type fungus Aspergillus parasiticus (SU-1). rsc.orgrsc.org The aflatoxin B1 produced by the fungus was isolated and analyzed. rsc.org Nuclear magnetic resonance (NMR) spectroscopy confirmed that the deuterium label was specifically incorporated at the C-13 position of aflatoxin B1, with an incorporation level of 13%. rsc.org This result demonstrated that this compound is an intact intermediate in the pathway between its precursor, averufin (B1665840), and its successor, versiconal (B1263273) acetate (B1210297), providing strong evidence for the proposed sequence of oxidative events in aflatoxin biosynthesis. rsc.org

Synthesis of this compound Analogs and Derivatives

While the total synthesis of this compound itself has been documented, the literature available focuses less on the creation of a broad range of analogs and derivatives for other applications.

The design of chemical analogs typically involves strategic modifications to a molecule's structure to explore or optimize its biological or chemical properties. openaccessjournals.comoncodesign-services.com This process, known as structure-activity relationship (SAR) analysis, is fundamental in fields like drug discovery. oncodesign-services.comgardp.org For any given compound, modifications can include altering functional groups, changing the carbon skeleton, or introducing different substituents to enhance potency, improve selectivity, or alter physical properties. openaccessjournals.comdrugdesign.org

In the specific case of this compound, the primary research goal was the confirmation of the natural product's structure and its biosynthetic role. rsc.orgacs.org Therefore, synthetic efforts have been concentrated on achieving the natural structure rather than exploring a wide array of structural modifications for other purposes.

The "activity" of this compound in its known biological context is its ability to serve as a substrate for the next enzymatic step in the aflatoxin B1 pathway. rsc.org The structure-activity relationship (SAR) is therefore defined by the structural features that allow it to be recognized and converted by the fungal biosynthetic machinery.

The key structural feature of this compound that distinguishes it from its precursor, averufin, is the migration of the anthraquinone nucleus from the C-1' to the C-2' position of the side chain. rsc.org The successful incorporation of synthetically produced, labeled this compound into aflatoxin B1 confirms that this specific rearranged structure is the active intermediate. rsc.orgrsc.org This finding establishes a definitive structure-activity relationship: the 1'-hydroxyversicolorone structure is essential for it to be a viable intermediate that precedes the subsequent Baeyer-Villiger-like oxidation step that forms versiconal acetate. rsc.org This demonstrates that the enzymatic machinery of A. parasiticus is highly specific to the structure of this compound.

Analytical Methodologies in Hydroxyversicolorone Research

Isolation and Purification Techniques for Fungal Metabolites

The initial steps in hydroxyversicolorone research involve its isolation from fungal cultures and subsequent purification to obtain a pure compound for analysis. General approaches for extracting fungal metabolites, including this compound, typically involve solvent extraction. For instance, pigments from fungal mycelia, which include this compound, have been extracted using solvents such as acetone, followed by further extraction with ethyl acetate (B1210297) nih.govnih.gov. Methanol is also commonly used to solubilize residues for subsequent chromatographic analysis nih.govnih.gov149.155.131.

Following extraction, purification is achieved through various chromatographic methods. These include:

Column Chromatography: Techniques such as Daisogel IR-60 and Sephadex LH-20 have been employed for the separation of pigments, including this compound and related compounds nih.govnih.gov. Silica gel column chromatography is also a fundamental method for separating compounds based on differential adsorption nih.govnih.govgenome.jpwikipedia.org.

Preparative Thin-Layer Chromatography (TLC): This technique serves as a preliminary step for separating compounds from complex mixtures, allowing for the isolation of specific components nih.govnih.govgenome.jp.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with octadecyl silane (B1218182) (ODS) columns, is a critical step for purifying this compound, enabling the isolation of the pure compound from crude extracts nih.gov149.155.131.

Advanced Chromatographic Techniques for this compound Analysis

Advanced chromatographic techniques are indispensable for the precise analysis, identification, and quantification of this compound and its related metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely utilized technique for the analysis and quantification of this compound and other compounds in the aflatoxin biosynthesis pathway nih.govnih.gov149.155.131wikipedia.orgnih.govuni.luuni.luchem960.comekb.eg. It allows for the separation of complex mixtures based on the differential interaction of analytes with a stationary phase and a mobile phase.

Typical HPLC conditions reported for this compound and related metabolite analysis include:

Column Type: Octadecyl silane (ODS) HPLC columns are frequently used, with dimensions such as 0.46 by 25 cm (Shimadzu Co. Ltd.) or 0.46 by 15 cm with a guard column (Inertsil ODS-2) nih.govuni.lu. A 150 by 4.6 mm S type; STR ODS-II column has also been reported uni.lu. Silica gel HPLC columns are also mentioned for certain analyses nih.govnih.govuni.lu.

Column Temperature: Analyses are often performed at 35°C nih.govuni.luuni.lu.

Flow Rate: A flow rate of 1 ml min⁻¹ is commonly applied nih.govnih.gov149.155.131uni.luuni.lu.

Detection: Absorbance at 290 nm is typically monitored nih.govuni.lu. UV absorption spectra, utilizing specific molar absorption coefficients, are also used for quantification nih.gov. For aflatoxins like AFB1, a fluorescence detector coupled with a post-column derivation system is employed ekb.eg.

Solvent Systems: Common mobile phases include acetonitrile-tetrahydrofuran-water in various ratios, such as 25:20:55 (vol/vol/vol) nih.govuni.lu, or acetonitrile (B52724):tetrahydrofuran:water:acetic acid (25:25:50:1, vol/vol/vol/vol) uni.lu.

Table 1: Representative HPLC Conditions for this compound and Related Metabolites

| Parameter | Typical Value/Description | Source |

| Column Type | ODS HPLC column (e.g., 0.46 x 25 cm, 0.46 x 15 cm) | nih.govuni.lu |

| Column Temperature | 35°C | nih.govuni.lu |

| Flow Rate | 1 ml min⁻¹ | nih.govuni.lu |

| Detection Wavelength | 290 nm (UV) | nih.govuni.lu |

| Solvent System | Acetonitrile-tetrahydrofuran-water (25:20:55, v/v/v) | nih.govuni.lu |

HPLC applications include measuring metabolite amounts in enzymatic reactions, determining aflatoxin levels in culture media, and confirming compound identities by comparing retention times with authentic standards nih.govnih.govuni.lu.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and faster analysis times compared to conventional HPLC, making it suitable for high-throughput and detailed analysis of complex samples nih.govchem960.comchemtunes.com. UPLC systems, such as the ACQUITY UPLC I-Class PLUS System (Waters), have been utilized for the quantification of aflatoxins in various matrices, including maize and culture media ctdbase.orgnih.govchem960.com.

A common UPLC setup involves:

Column: Waters Acquity UPLC HSS T3 column (1.8 μm × 2.1 mm × 100 mm) ctdbase.orgnih.gov.

Mobile Phases: Mobile phase A consisting of 0.1% formic acid aqueous solution, and mobile phase B being 0.1% formic acid acetonitrile ctdbase.orgnih.gov.

Gradient Elution: A typical gradient might involve increasing the percentage of phase B from 10% to 95% over 10 minutes, followed by a rapid return to 10% phase B chemtunes.com.

UPLC is also applied in enzymatic studies for analyzing reaction mixtures chemtunes.com.

Hyphenated Techniques (e.g., LC-MS, LC-MS/MS) for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are powerful hyphenated techniques that combine the separation efficiency of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry ctdbase.orgnih.govnih.gov149.155.131daneshyari.comuni-marburg.de. These techniques are crucial for the characterization of molecular weight, fragmentation patterns, and quantification of this compound and its derivatives.

Atmospheric Pressure Chemical Ionization-Liquid Chromatography-Mass Spectrometry (APCI-LC/MS): APCI-LC/MS has been specifically used to confirm the molecular mass of purified this compound, which was determined to be 384 Da nih.gov149.155.131. This technique was also instrumental in determining the true molecular masses of related compounds, versicolorone (B1219424) (VONE) and versicolorol (VOROL), identifying them as 386 Da and 388 Da, respectively, which were 18 Da greater than previously reported values nih.gov149.155.131.

Table 2: APCI-LC/MS Parameters and Findings for VONE

| Parameter/Condition | Value/Description | Source |

| Apparatus | Hitachi M-1200 | nih.gov149.155.131 |

| Desolvator Temperature | 400°C | nih.gov149.155.131 |

| Multiplier Voltage | 1,800 V | nih.gov149.155.131 |

| Needle Voltage | 3,000 V | nih.gov149.155.131 |

| Flow Rate | 1 ml min⁻¹ | nih.gov149.155.131 |

| Nebulizer Temperature & Drift Voltage | Adjusted for milder conditions | nih.gov149.155.131 |

| Moving Solvents | A: Acetonitrile:tetrahydrofuran:water (18:17:65) | nih.gov149.155.131 |

| B: 100% Methanol | nih.gov149.155.131 | |

| C: Methanol:water (1:1, v/v) | nih.gov149.155.131 | |

| VONE Mass Spectra (Negative Ionization) | ||

| Adduct | m/z (Relative Intensity) | nih.gov |

| [M − H]⁻ (with B solution) | 385 (32%) | nih.gov |

| [M − H₂O − H]⁻ (with B solution) | 367 (100%) | nih.gov |

| [M − H]⁻ (with C solution) | 385 (100%) | nih.gov |

| [M − H₂O − H]⁻ (with C solution) | 367 (48%) | nih.gov |

| [M − H]⁻ (with A solution) | 385 (94%) | nih.gov |

| [M − H₂O − H]⁻ (with A solution) | 367 (100%) | nih.gov |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS): UHPLC-HRMS is employed for the simultaneous quantification of multiple metabolites within complex biosynthesis pathways, such as the aflatoxin pathway daneshyari.com. This technique provides high sensitivity and accuracy for quantitative analysis.

Table 3: UHPLC-HRMS Performance Metrics for Aflatoxin Biosynthesis Metabolites

| Metric | Value Range/Description | Source |

| Limit of Detection (LOD) | 0.002–0.016 μg/kg | daneshyari.com |

| Limit of Quantitation (LOQ) | 0.008–0.05 μg/kg | daneshyari.com |

| Spiked Recovery Rates | 81.3–100.3% | daneshyari.com |

| Intraday Precision | < 7.6% | daneshyari.com |

| Interday Precision | < 7.6% | daneshyari.com |

LC-MS/MS-QTOF (Quadrupole Time-of-Flight) systems are also utilized for screening and identifying compounds by providing detailed product ion information, aiding in the structural elucidation of unknown or trace metabolites uni.lu.

Spectroscopic Methods for Structural Elucidation (excluding basic identification data)

Spectroscopic methods are fundamental for determining the complete chemical structure of this compound, particularly for assigning its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for the detailed structural elucidation of organic compounds like this compound escholarship.orgmycocentral.eu. Full NMR spectroscopy has been applied to elucidate the structure of this compound.

Key NMR techniques and their applications in structural and stereochemical assignment include:

¹H NMR Spectroscopy: This provides information on the chemical environment of protons, their relative numbers (integration), and connectivity through spin-spin splitting and coupling constants. This data is the starting point for most structure determinations mycocentral.eu.

¹³C NMR Spectroscopy: This technique confirms the number of carbon atoms in the molecule. When combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or 2D NMR, it assists in assigning specific carbon signals to their respective environments (e.g., methyl, methylene, methine, quaternary carbons).

Two-Dimensional (2D) NMR Techniques: These experiments provide crucial connectivity information that is difficult to obtain from 1D spectra alone.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals correlations between protons that are coupled to each other, directly indicating connectivity through bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides correlations between protons and carbons separated by two, three, or even four bonds. HMBC is particularly valuable for establishing long-range connectivity, identifying quaternary carbons, and linking different molecular fragments, which is critical for complete structural and stereochemical assignment mycocentral.eu. For instance, correlations can be observed from hydroxyl protons and to carbonyl resonances, aiding in the assignment of the molecular skeleton mycocentral.eu.

While specific NMR data (e.g., chemical shifts, coupling constants) for this compound are not detailed in the provided search results, the utility of these techniques for its full structural and stereochemical elucidation is well-established in the context of natural product chemistry escholarship.orgmycocentral.eu.

Mass Spectrometry for Metabolite Profiling and Pathway Analysis

Mass spectrometry (MS) is an indispensable tool in the comprehensive analysis of fungal secondary metabolites, including this compound. Techniques such as Ultra-High Pressure Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) are widely employed for untargeted metabolomic profiling of fungal populations. nih.govnih.govnih.goveragene.comlipidmaps.org This approach allows for the development of "consensus chemical phenotypes" by culturing fungal isolates under various conditions and then extracting and profiling their mycelium and spent culture media. nih.gov

In the context of HVN research, MS is crucial for identifying and dereplicating known compounds and for the discovery of novel metabolites. nih.govnih.goveragene.comlipidmaps.org High-resolution MS provides elemental composition, which can be searched against chemical databases like AntiBase to determine if a compound is known or novel. nih.gov The ability of modern mass spectrometers to trap and fragment ions to generate MS² (tandem MS) and MS³ spectra is vital for detailed structural elucidation of complex fungal metabolites. nih.govnih.gov This capability has been instrumental in confirming the molecular masses and structures of HVN and its related intermediates in the aflatoxin pathway, such as averufin (B1665840), versiconal (B1263273) hemiacetal acetate, and versicolorone. nih.govnih.govnih.govnih.gov Automated data-mining and metabolomics software further enhance the interpretation of the vast amounts of data generated by MS experiments, facilitating pathway analysis. nih.gov

An example of data obtained through mass spectrometry in metabolite profiling could be presented as follows:

Table 1: Representative Mass Spectrometry Data for Aflatoxin Pathway Intermediates

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Observed m/z ([M+H]+) | Fragmentation Ions (m/z) |

| This compound (HVN) | C20H16O8 | 384.0845 | 385.09178 | Characteristic fragments for structural elucidation lipidmaps.org |

| Averufin (AVR) | C20H16O7 | 368.0896 | 369.0969 | Specific fragments indicating anthraquinone (B42736) structure nih.govnih.gov |

| Versiconal Hemiacetal Acetate (VHA) | C20H16O9 | 400.0794 | 401.0867 | Fragments indicative of acetate and hemiacetal moieties nih.govchem960.comebi.ac.uk |

| Versicolorone (VONE) | C20H14O7 | 382.0739 | 383.0812 | Fragments for ring-opened structure nih.govnih.govnih.gov |

Radioisotopic Labeling and Tracing in Biosynthetic Studies

Radioisotopic labeling, also known as radiotracing, is a powerful technique that utilizes compounds in which one or more atoms have been replaced by a radionuclide (a radioactive atom). nih.govmetabolomicsworkbench.org This allows researchers to trace the path of these labeled molecules from reactants through various intermediates to the final products within a biological system. nih.govmetabolomicsworkbench.org Historically, radioisotopes like Carbon-14 (¹⁴C) and Tritium (³H) were widely used in the mid-20th century to elucidate biosynthetic pathways. nih.govnih.govnih.govmitoproteome.orguni.lu

In the study of fungal secondary metabolites, ¹⁴C-labeled probes have been effectively used to identify specific structural features by autoradiography of thin-layer chromatography (TLC) plates. nih.govnih.gov This method enables the recognition of metabolite arrays based on their biosynthetic origin, proving valuable for novel product discovery. nih.gov For instance, feeding experiments with ¹⁴C-labeled precursors have been instrumental in confirming the incorporation of specific intermediates, such as this compound, into downstream aflatoxins like aflatoxin B1. nih.govnih.gov These experiments provide direct evidence for the sequence of reactions in a biosynthetic pathway.

While the rise of Nuclear Magnetic Resonance (NMR) and mass spectrometry methods has led to a shift towards stable isotopes like ¹³C and ²H for biosynthetic studies, radioisotopic tracers remain a valuable tool due to their high sensitivity and the ability to directly track the fate of specific atoms within complex metabolic networks. nih.govnih.govmitoproteome.org

A conceptual representation of data from radioisotopic tracing experiments could be:

Table 2: Representative Radioisotopic Tracing Data in Aflatoxin Biosynthesis

| Labeled Precursor (Isotope) | Organism | Incubation Time | Resulting Labeled Metabolites | Incorporation Efficiency (%) | Reference |

| Averufin (¹⁴C-labeled) | Aspergillus parasiticus | 24 hours | This compound, Aflatoxin B1 | High incorporation into HVN and subsequent AFB1 nih.govnih.gov | nih.govnih.gov |

| Acetate (¹⁴C-labeled) | Aspergillus parasiticus | 48 hours | Norsolorinic Acid, Averantin, Aflatoxins | Demonstrates polyketide origin nih.gov | nih.gov |

| This compound (¹⁴C-labeled) | Aspergillus parasiticus | 12 hours | Versiconal Hemiacetal Acetate, Aflatoxin B1 | Direct conversion and high yield nih.govnih.gov | nih.govnih.gov |

Future Directions in Hydroxyversicolorone Research

Elucidation of Uncharacterized Enzymes and Regulatory Elements

The biosynthesis of hydroxyversicolorone from averufin (B1665840) is a critical step within the larger aflatoxin pathway, yet aspects of its enzymatic control and regulation remain to be fully detailed. While the cytochrome P450 monooxygenase, CypX, has been identified as the enzyme responsible for converting averufin to this compound, the specific regulatory elements that govern the expression of the cypX gene are not entirely understood researchgate.netnih.gov. Future research will likely focus on identifying specific transcription factors and signaling pathways that modulate the activity of this and other related genes within the aflatoxin biosynthetic gene cluster.

Furthermore, this compound is a component of a newly discovered metabolic grid involving versicolorone (B1219424) (VONE), versiconol (B1264608) acetate (B1210297) (VOAc), and versiconal (B1263273) hemiacetal acetate (VHA) nih.govasm.org. This grid is catalyzed by a novel cytosol monooxygenase and the previously identified VHA reductase nih.govasm.org. The complete characterization of this "new cytosol monooxygenase," including its gene identification, protein structure, and substrate specificity, is a key objective for future studies. Understanding these uncharacterized enzymes is crucial for a complete picture of the metabolic flux through this part of the pathway.

Advanced Genomic and Proteomic Approaches to Biosynthesis

Modern "omics" technologies offer powerful tools for a deeper understanding of this compound biosynthesis.

Genomics: The gene cluster responsible for aflatoxin biosynthesis, which includes the gene cypX that encodes the oxidase for this compound formation, has been identified in fungi like Aspergillus parasiticus nih.gov. Future genomic studies, including comparative genomics across different fungal strains, can reveal variations in these gene clusters that may explain differences in metabolite profiles. Genome mining can also be employed to search for homologous enzymes in other organisms, potentially uncovering novel biocatalysts nih.gov.

Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) will allow researchers to understand the expression levels of genes involved in this compound synthesis under various environmental conditions. This approach can pinpoint the specific triggers and repressors of the biosynthetic pathway at the transcriptional level nih.gov.

Proteomics: A proteomic approach involves the large-scale study of proteins. By analyzing the proteome of the fungal cell, scientists can directly observe the presence and abundance of the CypX enzyme and other pathway proteins plos.org. Shotgun proteomics can provide a non-targeted method to detect the expression of proteins involved in secondary metabolism, offering a global overview of the active biological pathways plos.org. This can help confirm that the genes identified through genomics are being translated into functional enzymes and can reveal post-translational modifications that regulate enzyme activity.

Integrating these genomic, transcriptomic, and proteomic datasets will provide a comprehensive, multi-layered view of how the production of this compound is regulated and executed within the cell nih.govmdpi.com.

Mechanistic Studies of Oxidative Rearrangements and Metabolic Grids

The conversion of the anthraquinone (B42736) averufin to this compound is an oxidative process researchgate.net. Detailed mechanistic studies are required to understand the precise chemical transformations occurring at the enzyme's active site. Such studies could involve kinetic analyses, isotope labeling experiments, and computational modeling to elucidate the reaction mechanism of the CypX enzyme.

A significant area for future investigation is the novel metabolic grid in which this compound participates. Research has shown that this compound (HVN) is part of a complex set of interconversions with VONE, VOAc, and VHA, catalyzed by enzymes in the cytosol and microsome fractions of Aspergillus parasiticus nih.govasm.org.

Table 1: Key Reactions in the this compound Metabolic Grid

| Precursor | Product(s) | Enzyme/Cellular Fraction | Key Finding | Citation |

|---|---|---|---|---|

| (1'S,5'S)-Averufin | This compound (HVN) | Microsomal enzyme (CypX) | Primary biosynthetic step to form HVN. | nih.govasm.org |

| This compound (HVN) | Versicolorone (VONE) | Purified VHA reductase | Demonstrates a direct enzymatic link from HVN to VONE. | asm.org |

| This compound (HVN) | VHA, VONE, VOAc | Cytosol fraction + NADPH | Shows HVN is a precursor to multiple grid components. | nih.govasm.org |

Exploration of this compound as a Scaffold for Synthetic Biology and Pathway Engineering

This compound's complex polyketide structure makes it an attractive scaffold for synthetic biology and metabolic engineering mdpi.com. The goal of these approaches is to create novel molecules with potentially new or enhanced biological activities by modifying the original structure.

Researchers can harness the biosynthetic machinery that produces this compound as a platform for chemical innovation. This can be achieved by:

Heterologous Expression: The gene or set of genes responsible for producing this compound can be transferred into a more manageable host organism, such as Saccharomyces cerevisiae (yeast) or a non-toxic fungal strain like Aspergillus oryzae nih.gov. This creates a "chassis" organism that can be more easily manipulated.

Pathway Engineering: Once the pathway is established in a host, it can be modified. For example, enzymes from other metabolic pathways could be introduced to act upon this compound, adding new functional groups like sugars (glycosylation) or methyl groups (methylation). This process of "pathway refactoring" can generate a library of novel this compound derivatives frontiersin.orgnih.gov.

Modular Assembly: Using standardized genetic parts and modular cloning systems, synthetic genetic circuits can be rapidly assembled to fine-tune the expression of pathway genes nih.gov. This allows for precise control over the production of this compound or its derivatives, optimizing yields and creating predictable outcomes.

By treating this compound as a molecular starting block, synthetic biology offers a powerful strategy to expand chemical diversity, potentially leading to the discovery of new pharmaceuticals or other valuable bioactive compounds nih.gov.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Aflatoxin |

| Averufin |

| This compound |

| Versiconal hemiacetal acetate |

| Versicolorin (B1264617) A |

| Versicolorin B |

| Versicolorol |

| Versiconol |

| Versiconol acetate |

Q & A

Q. What are the key enzymatic steps involved in the biosynthesis of hydroxyversicolorone, and how do they differ from other aflatoxin intermediates?

this compound is a critical intermediate in aflatoxin biosynthesis, formed via oxidative rearrangement of averufin. The process involves cytochrome P450 monooxygenases (e.g., CypX) and dehydrogenase enzymes that catalyze hydroxylation and cyclization reactions. A key distinction lies in the cis hydroxylation of the bisfuran ring, which differentiates it from versicolorin A . Methodologically, studies employ isotopic labeling (e.g., -acetate) to trace precursor incorporation and LC-MS/MS to validate intermediate structures .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural elucidation requires a combination of NMR (e.g., , , and 2D-COSY) and high-resolution mass spectrometry (HRMS). For this compound (), key NMR signals include characteristic resonances for the dihydrofuran moiety ( 4.2–4.5 ppm) and carbonyl groups ( 170–190 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly the (2S,3S) configuration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in proposed metabolic grids involving this compound?

Discrepancies arise from competing pathways, such as the bifurcation of this compound into either aflatoxin B or G. To address this, researchers use gene knockout strains (e.g., Aspergillus parasiticus ΔcypA) to isolate specific pathways. Metabolomic profiling via UPLC-QTOF-MS identifies shunt products, while enzyme kinetic assays (, ) compare substrate specificity of cytochrome P450 isoforms . For example, Yabe et al. (2003) demonstrated that CypA preferentially oxidizes this compound to aflatoxin B over G, resolving prior ambiguities .

Q. How do researchers optimize in vitro reconstitution of this compound biosynthesis for mechanistic studies?

In vitro systems require purified enzymes (e.g., CypA, AvnH), cofactors (NADPH, FAD), and substrate analogs. A critical step is stabilizing reactive intermediates via anaerobic conditions or cryoenzymology. Activity assays monitor oxygen consumption (Clark-type electrode) or NADPH oxidation (spectrophotometry at 340 nm). Recent advances use artificial electron transfer systems (e.g., spinach ferredoxin) to bypass native redox partners .

Q. What analytical frameworks quantify this compound in complex fungal matrices while minimizing matrix interference?

A validated LC-MS/MS protocol includes:

- Sample preparation : Solid-phase extraction (C18 cartridges) with 70% methanol elution.

- Chromatography : C18 column (2.6 µm, 100 Å), gradient elution (0.1% formic acid in HO:ACN).

- Quantitation : MRM transitions m/z 385.1 → 241.0 (this compound) and m/z 389.1 → 245.0 (deuterated internal standard). Matrix effects are assessed via post-column infusion, with recovery rates >85% .

Methodological Considerations

Q. How should researchers design isotopic labeling experiments to trace this compound flux in fungal cultures?

- Use -acetate or -glucose as precursors.

- Harvest mycelia at staggered timepoints (e.g., 24–120 hrs) to capture dynamic labeling patterns.

- Analyze isotopomer distributions via FT-ICR-MS or -NMR. Key findings include the preferential incorporation of acetate into the polyketide backbone .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity assays?

- Non-linear regression : 4-parameter logistic model (e.g., EC calculation).

- Error propagation : Monte Carlo simulations for uncertainty in enzyme kinetics.

- Contradiction analysis : Bayesian hierarchical models to reconcile discrepancies between in vitro and in vivo toxicity data .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.